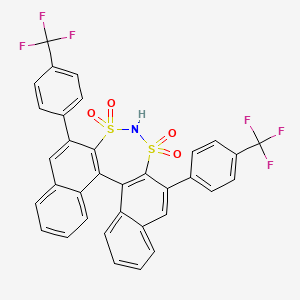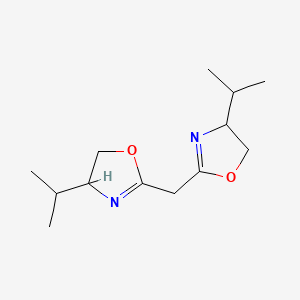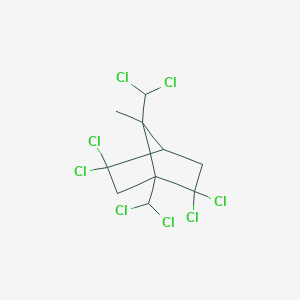
4-(2,4-二氟苯基)戊-4-烯酸
描述
4-(2,4-difluorophenyl)pent-4-enoic Acid is a chemical compound with the molecular formula C11H10F2O2 . It is a pentenoic acid derivative with a specific substitution pattern of difluorophenyl at the 4-position .
Molecular Structure Analysis
The molecular weight of 4-(2,4-difluorophenyl)pent-4-enoic Acid is 212.20 g/mol . More detailed structural information or analysis is not available in the search results.科学研究应用
路易斯酸应用:Britovsek 等人(2005 年)的一项研究重点是五氟苯基硼酸双(五氟苯基)硼酸酯和五氟苯基硼酸的合成和表征。这项研究突出了这些化合物的强路易斯酸性,这在催化和材料科学中具有影响 (Britovsek、Ugolotti 和 White,2005 年)。
光化学性质:Schwarzer 和 Weber(2014 年)研究了氟代二亚苄叉丙酮在溶液中的光化学二聚作用,展示了这些化合物在光化学中的潜力 (Schwarzer 和 Weber,2014 年)。
烯烃的胺化和氧化:Yang 等人(2015 年)的研究表明,BF3·Et2O 对未官能化的烯烃(包括戊-4-烯酸)的分子内和分子间胺化和氧化有效。这对合成化学有重要意义 (Yang 等人,2015 年)。
有机金属化学应用:Erker(2005 年)讨论了三(五氟苯基)硼烷在各种有机和有机金属反应中的应用,突出了其作为多功能路易斯酸的作用 (Erker,2005 年)。
烷基锌试剂的合成:Jackson、Oates 和 Block(2000 年)描述了王氏负载戊-4-烯酸的合成和交叉偶联反应,这是开发新型有机合成方法的一个重要过程 (Jackson、Oates 和 Block,2000 年)。
有机发光器件中的应用:Li 等人(2012 年)合成了新型的 2,4-二氟苯基功能化芳基胺,展示了它们在提高有机发光器件效率中的应用 (Li 等人,2012 年)。
作用机制
Target of Action
The primary target of 4-(2,4-difluorophenyl)pent-4-enoic Acid is the lanosterol 14α-demethylase enzyme . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
4-(2,4-difluorophenyl)pent-4-enoic Acid interacts with its target by inhibiting the lanosterol 14α-demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to changes in membrane fluidity and permeability .
Biochemical Pathways
The compound affects the sterol biosynthesis pathway . By inhibiting the lanosterol 14α-demethylase enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of 14α-methyl sterols and a decrease in ergosterol within the cell membrane, affecting the integrity and function of the membrane .
Result of Action
The molecular effect of 4-(2,4-difluorophenyl)pent-4-enoic Acid’s action is the disruption of ergosterol synthesis, leading to changes in the fungal cell membrane’s composition . On a cellular level, this can lead to impaired function and potential cell death, as the membrane’s altered permeability can disrupt essential processes .
属性
IUPAC Name |
4-(2,4-difluorophenyl)pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-7(2-5-11(14)15)9-4-3-8(12)6-10(9)13/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKBJBNRZGVHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165115-70-8 | |
| Record name | 2,4-Difluoro-γ-methylenebenzenebutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKE3RS72L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323530.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323538.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3323553.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)


![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)





